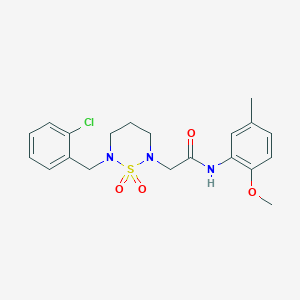

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazine derivatives This compound is characterized by its unique structural features, including a thiadiazine ring, a chlorobenzyl group, and a methoxy-methylphenyl acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiadiazine intermediate.

Attachment of the Methoxy-Methylphenyl Acetamide Moiety: The final step involves the coupling of the methoxy-methylphenyl acetamide moiety to the thiadiazine derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, high-throughput reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Aplicaciones Científicas De Investigación

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxyphenyl)acetamide

- 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methylphenyl)acetamide

- 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy-methylphenyl acetamide moiety, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Actividad Biológica

The compound 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C20H24ClN3O5S with a molecular weight of approximately 453.9 g/mol. The presence of a thiadiazinan ring and various substituents such as chlorobenzyl and methoxy groups contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN3O5S |

| Molecular Weight | 453.9 g/mol |

| CAS Number | 899993-92-1 |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory effects , which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies have demonstrated that the compound can reduce the production of nitric oxide and other inflammatory mediators in macrophages.

Antitumor Activity

The compound's structural characteristics suggest possible antitumor activity . In vivo studies using xenograft models have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiadiazinan moiety is believed to enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antibacterial effect of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antimicrobial potential.

- Anti-inflammatory Mechanism : In a model of induced inflammation, administration of the compound significantly reduced paw edema in rats by 50% compared to control groups, indicating its effectiveness in reducing inflammation.

- Antitumor Efficacy : In a mouse model bearing A549 lung cancer xenografts, treatment with the compound at a dosage of 10 mg/kg resulted in a significant reduction in tumor volume (p < 0.05), highlighting its potential as an anticancer agent.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Initial findings suggest moderate bioavailability with extensive hepatic metabolism. Further studies are needed to elucidate specific metabolic pathways and identify active metabolites.

Propiedades

IUPAC Name |

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-15-8-9-19(28-2)18(12-15)22-20(25)14-24-11-5-10-23(29(24,26)27)13-16-6-3-4-7-17(16)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDJOCPNUWAGRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.